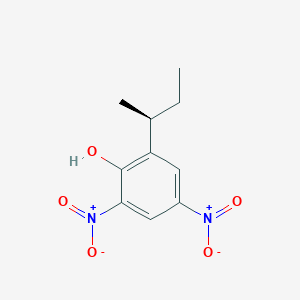

(S)-dinoseb

説明

Historical Trajectories of Dinoseb (B1670700) Research and Regulatory Context

Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, was first commercially introduced in 1945. wikipedia.org It is closely related to dinitro-ortho-cresol, a compound discovered in Germany in 1892 and initially used as an insecticide. wikipedia.org The substitution of a sec-butyl group for the methyl group in 1945 resulted in dinoseb, which demonstrated superior activity as a contact and stomach insecticide and miticide. wikipedia.org Its application soon expanded, and it became a widely used contact herbicide for controlling broadleaf weeds in a variety of crops, including soybeans, vegetables, fruits, and nuts. herts.ac.ukwikipedia.orgepa.gov It was also used as a desiccant to dry up foliage on crops like potatoes before harvest. latimes.comwashingtonpost.com

For decades, dinoseb was a significant agricultural chemical. In 1982, its production in the United States was reported to be 6.2 million pounds. epa.govepa.gov However, growing concerns over its toxicity led to increased scrutiny. Research in the 1980s revealed significant health risks associated with exposure. latimes.comcanada.ca Studies in laboratory animals indicated that dinoseb could cause developmental toxicity, including birth defects, male sterility, and other adverse effects. washingtonpost.comepa.govorst.edu The primary mechanism of its toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. wikipedia.orgnih.gov

These findings prompted swift regulatory action. In 1986, the U.S. Environmental Protection Agency (EPA) took the unusual step of issuing an emergency ban on the sale and use of dinoseb, citing "a very serious risk" of birth defects for the unborn children of pregnant women and potential sterility for male workers exposed to the chemical. latimes.comwashingtonpost.com This ban was one of only a few emergency suspensions issued by the EPA at the time. washingtonpost.com Following the U.S. ban, other countries also restricted its use. For instance, Canada suspended the registration of dinoseb for herbicidal uses in 1990 due to health concerns, with all such uses being discontinued (B1498344) by 2001. canada.cacanada.ca Today, dinoseb is banned in the European Union and the United States, although it may still see use in other parts of the world. wikipedia.org

| Timeline of Key Events for Dinoseb | |

| Year | Event |

| 1945 | Dinoseb is commercially introduced, replacing a related compound. wikipedia.org |

| 1948 | Dinoseb is approved for use in the United States. wikipedia.orgwashingtonpost.com |

| 1982 | U.S. production of dinoseb is reported at 6.2 million pounds. epa.govepa.gov |

| 1986 | The U.S. EPA issues an emergency ban on all sales and use of dinoseb due to risks of birth defects and sterility. latimes.comwashingtonpost.com |

| 1990 | Agriculture Canada suspends the registration of most uses of dinoseb. canada.ca |

| 2001 | All herbicidal uses of dinoseb are discontinued in Canada. canada.ca |

The Significance of Chirality in Xenobiotic Environmental Chemistry: Implications for (S)-Dinoseb

Chirality is a fundamental property of many molecules, including a significant number of xenobiotics like pesticides. A chiral molecule is non-superimposable on its mirror image, and these two forms are called enantiomers. bath.ac.uk While enantiomers of the same compound share identical physical and chemical properties in a non-chiral environment, they can exhibit profound differences in biological systems. nih.gov This is because biological entities, such as enzymes and receptors, are themselves chiral and can therefore interact differently with each enantiomer. nih.govpressbooks.pub

In environmental science, the study of chirality is crucial for understanding the fate and impact of pollutants. nih.govresearchgate.net The differential interaction of enantiomers with biological systems can lead to several important consequences:

Enantioselective Bioaccumulation and Toxicity: One enantiomer may be more toxic or accumulate to a greater extent in organisms than the other. bath.ac.uknih.gov Research on various chiral insecticides has shown dramatic differences in acute toxicity between enantiomers, with one often being primarily responsible for the adverse effects. nih.gov

Enantioselective Biodegradation: Microorganisms in soil and water can preferentially degrade one enantiomer over the other. researchgate.netnih.gov This enantioselective degradation can alter the enantiomeric ratio of the chemical in the environment over time, potentially leading to an enrichment of the more persistent or more toxic enantiomer. researchgate.netnih.gov

Dinoseb possesses a chiral carbon atom in its sec-butyl group, meaning it exists as (S)- and (R)-enantiomers. herts.ac.uk As it was applied as a racemic mixture, both this compound and its (R)-enantiomer were released into the environment. herts.ac.uk The principles of xenobiotic chirality imply that these two enantiomers may have different environmental fates and toxicological profiles. The degradation rate, persistence in soil and water, and specific biological effects could vary significantly between this compound and (R)-dinoseb. Therefore, assessing the environmental risk of dinoseb based on data from the racemic mixture alone may be incomplete or misleading.

Rationale for Advanced Stereoselective Research on this compound Enantiomers

Advanced stereoselective research is necessary for several key reasons:

Accurate Environmental Risk Assessment: To accurately assess the environmental risk posed by dinoseb contamination, it is essential to understand the individual behavior of each enantiomer. researchgate.net Research is needed to determine if one enantiomer is more persistent, more mobile in soil, or more prone to leaching into groundwater. For example, studies on other chiral herbicides have shown that the enantiomeric ratio can change significantly as the compound moves through groundwater, indicating in-situ biodegradation. researchgate.net

Understanding Toxicological Mechanisms: A stereoselective approach can elucidate the specific toxicological effects of this compound. It is plausible that one enantiomer is primarily responsible for the developmental toxicity and reproductive hazards that led to dinoseb's ban. nih.gov Identifying the more toxic enantiomer (the eutomer) and the less active one (the distomer) is a critical step in understanding its mechanism of action at a molecular level.

Informing Remediation Strategies: Knowledge of the enantioselective biodegradation of dinoseb could inform the development of more effective bioremediation strategies for contaminated sites. If microorganisms are found to preferentially degrade one enantiomer, this could be exploited to enhance the cleanup of dinoseb residues in the environment.

| Research Area | Rationale for Stereoselective Focus on this compound |

| Environmental Fate | To determine the specific persistence, degradation rate, and mobility of this compound compared to its (R)-enantiomer in soil and water systems. researchgate.net |

| Ecotoxicology | To assess the specific toxicity of this compound to non-target organisms (e.g., aquatic life, birds) and compare it to the racemate and the (R)-enantiomer. nih.gov |

| Mammalian Toxicology | To investigate whether the known developmental and reproductive toxicity of dinoseb is attributable primarily to the (S)-enantiomer. nih.gov |

| Bioremediation | To explore enantioselective microbial degradation pathways that could be harnessed for the remediation of sites contaminated with dinoseb. nih.gov |

Structure

3D Structure

特性

分子式 |

C10H12N2O5 |

|---|---|

分子量 |

240.21 g/mol |

IUPAC名 |

2-[(2S)-butan-2-yl]-4,6-dinitrophenol |

InChI |

InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3/t6-/m0/s1 |

InChIキー |

OWZPCEFYPSAJFR-LURJTMIESA-N |

SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

異性体SMILES |

CC[C@H](C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

正規SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

製品の起源 |

United States |

Stereochemical Synthesis and Chiral Resolution of S Dinoseb

Enantiomeric Forms and Specific Nomenclatures of Dinoseb (B1670700)

Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, possesses a chiral center at the secondary carbon atom of the sec-butyl group. This chirality leads to the existence of two enantiomers: (R)-dinoseb and (S)-dinoseb. These enantiomers are stereoisomers that are non-superimposable mirror images of each other.

The nomenclature for these enantiomers follows the Cahn-Ingold-Prelog (CIP) system, which assigns priorities to the groups attached to the chiral center to determine the absolute configuration as either 'R' (Rectus, right) or 'S' (Sinister, left) sydney.edu.aulibretexts.orglibretexts.org. While physical properties like melting point and boiling point are identical for enantiomers, their interaction with other chiral molecules and their optical activity (rotation of plane-polarized light) differ sydney.edu.au. The specific optical rotation of each enantiomer is a key identifier, although it does not directly correlate with the R/S designation without experimental determination sydney.edu.aulibretexts.org.

Asymmetric Synthetic Methodologies for this compound

The direct synthesis of this compound with high enantiomeric purity is a significant goal in stereoselective synthesis. Asymmetric synthetic methodologies aim to create a chiral product from achiral or prochiral precursors, often employing chiral catalysts, auxiliaries, or reagents. While specific literature detailing the direct asymmetric synthesis of this compound is limited in the provided search results, general principles of asymmetric synthesis are applicable.

Asymmetric synthesis often involves chiral catalysts, such as transition metal complexes with chiral ligands, or biocatalysts like enzymes. For instance, ruthenium(II)-BINAP complexes are known to catalyze asymmetric hydrogenation reactions with high enantiomeric excess (ee) and yields, making them suitable for industrial applications wayne.educhiralpedia.com. Similarly, chiral auxiliaries, which are temporarily attached to a substrate to induce chirality, and phase-transfer catalysts derived from chiral sources like cinchona alkaloids have been employed in enantioselective synthesis usm.edudu.ac.in. The success of these methods is typically quantified by the enantiomeric excess (ee), which represents the percentage of the desired enantiomer over the total amount of the chiral product du.ac.in.

Advanced Chiral Resolution Techniques for Dinoseb Enantiomers

When direct asymmetric synthesis is not feasible or efficient, chiral resolution techniques are employed to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. Several advanced analytical and preparative techniques are available for this purpose.

Chromatographic Enantioseparation (e.g., HPLC, GC)

Chromatographic methods are widely used for chiral separation due to their high efficiency and versatility.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using chiral stationary phases (CSPs), is a cornerstone of enantioseparation mdpi.comchiralpedia.comrsc.org. CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to differential retention times and thus separation. Common CSPs include those based on polysaccharides, cyclodextrins, proteins, and macrocyclic antibiotics rsc.orgscielo.org.mx. The choice of CSP is critical and depends on the specific structure of the enantiomers being separated scielo.org.mx. While specific CSPs for dinoseb are not detailed in the provided results, polysaccharide-based CSPs are known for broad applicability rsc.orgscielo.org.mx.

Gas Chromatography (GC): GC can also be used for chiral separations, typically employing chiral capillary columns coated with chiral stationary phases gcms.cznih.gov. GC is suitable for volatile and thermally stable compounds. The separation is based on the differential partitioning of enantiomers between the mobile gas phase and the chiral stationary phase. GC-MS (Gas Chromatography-Mass Spectrometry) is often coupled to identify and quantify the separated enantiomers nih.gov.

Capillary Electrophoretic Separation

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for enantiomers, often requiring minimal sample and solvent volumes chromatographyonline.comchromatographyonline.commdpi.com. Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities.

Chiral Selectors in CE: A wide array of chiral selectors can be used in CE, including cyclodextrins (native or derivatized), chiral crown ethers, macrocyclic antibiotics, chiral ionic liquids, and chiral metal complexes chromatographyonline.comchromatographyonline.commdpi.comrsc.org. For example, sulfated cyclodextrins have demonstrated effective separation of diquat (B7796111) enantiomers chromatographyonline.com. Chiral ligand exchange CE (CLE-CE) utilizes complexes formed by chiral ligands and central ions to achieve separation, particularly for amino acids and hydroxy acids chromatographyonline.com. The effectiveness of a selector is often dependent on its ability to form stable, yet transient, complexes with the analytes chromatographyonline.commdpi.com.

Electrochemical Chiral Recognition Methods

Electrochemical methods offer sensitive and rapid detection of chiral compounds, often by developing sensors with chiral recognition capabilities researchgate.netnih.govcapes.gov.brmdpi.com. These methods rely on creating a chiral surface or environment on an electrode that interacts enantioselectively with the target molecules.

Voltammetric Sensors: Voltammetric sensors can be developed by synthesizing chiral polymers, such as chiral polyaniline, using chiral inducing agents like camphorsulfonic acid. These sensors can then selectively recognize and bind to specific dinoseb enantiomers, leading to measurable changes in current or potential researchgate.netcapes.gov.br. The principle involves homotypic interactions between the chiral sensor surface and the enantiomers, where differences in binding affinity or kinetics result in distinct electrochemical responses nih.govmdpi.com.

Nanomaterial-Based Sensors: Nanomaterials, such as gold nanoparticles (AuNPs) or functionalized graphene oxide, can also serve as platforms for electrochemical chiral sensors. Their large surface area and tunable properties allow for the immobilization of chiral selectors or the use of their inherent chirality for recognition researchgate.netnih.govmdpi.com.

Environmental Behavior and Enantioselective Fate of S Dinoseb

Enantioselective Degradation Pathways of (S)-Dinoseb

Dinoseb's environmental persistence and transformation are governed by a combination of abiotic and biotic processes. While dinoseb (B1670700) is a chiral molecule, specific enantioselective degradation pathways for this compound in environmental matrices are not extensively detailed in the available literature. However, general principles of chiral pesticide degradation suggest that microbial processes can exhibit enantioselectivity, whereas abiotic processes in achiral environments are typically non-enantioselective mdpi.com.

Photochemical Transformation Kinetics and Mechanisms in Aquatic Systems

Dinoseb can undergo photochemical transformation in aquatic environments, primarily through direct photolysis and photocatalysis. The absorption maximum of dinoseb in water at 375 nm indicates that direct photolysis can be a significant degradation pathway under sunlight nih.gov. Studies have reported half-lives for dinoseb in surface water due to photolysis ranging from 12 days to 14-18 days epa.govcanada.cacanada.ca. The rate of photolysis is influenced by environmental factors such as water depth and turbidity, which affect light penetration canada.cacanada.ca. Furthermore, advanced oxidation processes, such as TiO₂ photocatalysis under UV irradiation, have demonstrated efficient degradation of dinoseb in aqueous suspensions, with degradation rates being sensitive to parameters like pH, catalyst concentration, and light intensity nih.gov. Efficient degradation was observed at an acidic pH of 5.1 in TiO₂-mediated systems nih.gov.

Microbial Biotransformation and Enantioselectivity in Diverse Environmental Matrices

Dinoseb is generally considered not readily biodegradable and is unlikely to undergo significant biodegradation in most natural waters nih.govepa.govcanada.cacanada.ca. However, some studies indicate that it can biodegrade slowly in soil environments epa.gov. Certain bacterial species, such as Pseudomonas aeroginosa and P. putida, have been observed to grow using dinoseb as a sole carbon source nih.gov. Under reducing conditions, the degradation pathway for dinoseb involves the reduction of its nitro groups to amino groups, followed by replacement with hydroxyl groups. These intermediates may exist as quinones or hydroquinones depending on the pH and redox potential of the environment nih.gov.

While microbial degradation can be enantioselective for many chiral pesticides mdpi.comacs.org, specific data detailing the enantioselective microbial biotransformation pathways or rates for this compound in various environmental matrices are limited in the reviewed literature. The general understanding is that biodegradation processes are more likely to exhibit enantioselectivity than abiotic transformations in achiral environments mdpi.com.

Abiotic Hydrolysis and Other Non-Biological Degradation Processes

Abiotic hydrolysis is considered a negligible or insignificant degradation process for dinoseb in water nih.govorst.edu. The dinoseb molecule lacks hydrolysable groups, and studies have shown it to be stable to hydrolysis in water across a pH range of 5-9 at 25°C over 30 days nih.govcanada.cacanada.ca.

In the atmosphere, dinoseb is expected to react with photochemically produced hydroxyl radicals. The estimated half-life for this reaction in the vapor phase ranges from approximately 2.65 to 14.1 days, suggesting moderate persistence in the air nih.govepa.govcanada.cacanada.ca.

Enantiomer-Specific Environmental Transport Dynamics

The transport of dinoseb in the environment is significantly influenced by its physicochemical properties, including its sorption behavior and mobility in soil, as well as its behavior in water.

Sorption Characteristics and pH Influence on this compound Enantiomers

Dinoseb exhibits weak to moderate sorption to soil particles nih.govepa.govorst.edu. The measured soil-sorption coefficient (Koc) is reported as 124, indicating a high potential for mobility in soil nih.govepa.gov. However, soil sorption is highly dependent on soil properties, particularly pH, organic carbon, and clay content. Sorption is observed to be stronger at lower pH values nih.govepa.govorst.edu. At a pH of 3, the Koc value can increase significantly to 6607, suggesting greatly reduced mobility under acidic conditions nih.gov. Soil organic carbon and clay content are identified as the most significant factors influencing dinoseb adsorption, collectively accounting for approximately 92% of the variation in its sorption coefficient nih.govresearchgate.net. While pH and cation exchange capacity (CEC) also play a role, their direct effect on adsorption parameters can be moderate and influenced by multicollinearity with other soil factors nih.govresearchgate.net. Specific data on enantioselective sorption for this compound is not detailed in the provided literature.

Leaching and Groundwater Mobility of Enantiomers

Due to its moderate sorption and relatively high mobility in soil, dinoseb has a significant potential to leach into groundwater herts.ac.ukepa.gov. This mobility is supported by its measured Koc value of 124 nih.govepa.gov. Dinoseb has been detected in groundwater in agricultural regions, with residues reported in the range of 1-5 ppb epa.govepa.gov. Well water concentrations have varied widely, from 0.05 to 5000 µg/L, and removal from contaminated groundwater has proven challenging orst.edu. The mobility of dinoseb in soil is generally higher in sandy soils and at neutral to alkaline pH, whereas acidic conditions tend to increase its retention nih.govorst.edu.

Ecological Dynamics and Stereoselective Interactions of S Dinoseb

Biochemical Mechanisms of Action: Enantioselective Uncoupling of Oxidative Phosphorylation

Dinoseb's primary mode of action is the disruption of oxidative phosphorylation, a critical process for ATP synthesis in mitochondria wikipedia.orgcanada.canih.govwikipedia.orgnih.gov. It functions as a protonophore, increasing the permeability of the inner mitochondrial membrane to protons wikipedia.orgcanada.canih.govwikipedia.orgnih.gov. This action dissipates the proton gradient essential for ATP synthase, leading to reduced ATP production and an increase in cellular metabolism and heat generation wikipedia.orgwikipedia.org.

Stereoselective Interactions with Biological Receptors and Enzymes

As a chiral compound, dinoseb (B1670700) has the potential for stereoselective interactions with biological targets, such as enzymes and receptors, which are themselves often chiral nih.govmdpi.com. These differential interactions can manifest as variations in binding affinity or functional activity. While specific studies detailing the enantioselective binding of (S)-dinoseb versus (R)-dinoseb to mitochondrial proteins were not extensively detailed in the initial search, research has indicated that chiral materials can exhibit enantioselection abilities in binding dinoseb enantiomers researchgate.netunimi.it. Such stereoselective interactions could influence the potency of uncoupling or other biochemical effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dinoseb Enantiomers

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemical compounds based on their molecular structure mst.dkwikipedia.orgmdpi.com. These models are particularly valuable for chiral compounds, as they can incorporate stereochemical parameters to predict enantiomer-specific activities nih.govmst.dkwikipedia.org. Although specific QSAR models developed for the individual dinoseb enantiomers were not identified in the initial literature review, the principles of QSAR are applicable to understanding and predicting the differential effects of this compound and (R)-dinoseb. By correlating structural features with biological responses, QSAR can help elucidate how chirality influences efficacy and toxicity.

Enantiomer-Specific Ecotoxicological Response in Non-Target Organisms

The ecotoxicological impact of dinoseb on various non-target organisms is well-established, and the potential for enantioselective differences in these responses warrants consideration.

Differential Effects on Aquatic Biota (e.g., Microorganisms, Invertebrates, Fish)

Dinoseb exhibits high toxicity towards aquatic organisms, including fish, invertebrates, and algae canada.caherts.ac.uk. It is notably harmful to fish, with studies indicating that concentrations as low as 0.4 ppm can be lethal to goldfish wikipedia.org. Freshwater invertebrates generally appear less sensitive to dinoseb than fish canada.ca.

Research on dinoseb's effects on medaka (Oryzias latipes) embryos has revealed significant metabolic disturbances and developmental abnormalities. Exposure to sublethal dinoseb concentrations (50 and 75 ppb) resulted in marked declines in ATP and phosphocreatine (B42189) (PCr) levels, an increase in orthophosphate (Pi), and altered concentrations of other metabolites like alanine, tyrosine, and lactate (B86563) nih.gov. These metabolic disruptions indicate compromised energy metabolism.

While the general toxicity of dinoseb to aquatic life is documented, specific comparative data on the differential ecotoxicological effects of this compound versus (R)-dinoseb on aquatic organisms were not readily found in the initial search. However, given the known enantioselective interactions of chiral compounds with biological systems, distinct toxicological profiles for each dinoseb enantiomer in aquatic environments are plausible nih.govmdpi.com.

Plant Metabolic Responses and Ecological Impacts of this compound

Dinoseb functions as a herbicide by interfering with photosynthesis in plants, specifically by inhibiting electron flow from photosystem II wikipedia.org. This disruption prevents the production of ATP and NADPH, which are essential for carbon dioxide fixation into sugars, ultimately leading to plant cell death wikipedia.org. The selectivity of herbicides often relies on the capacity of crop plants to metabolize the herbicide into a non-toxic form, a process less efficient in weeds unl.edu. Specific research detailing the enantioselective metabolic responses of plants to this compound compared to (R)-dinoseb was not identified in the initial review.

Non-Mammalian Animal Organism Studies: Biotransformation and Non-Lipid Binding

Dinoseb is also toxic to non-mammalian animals, including birds and various terrestrial species wikipedia.orgherts.ac.uk. Studies have indicated that dinoseb can induce oxidative stress in animal models, affecting key biomarkers such as glutathione (B108866) researchgate.net. A notable characteristic of dinoseb's interaction with biological systems is its predominant binding to plasma and proteins rather than lipids canada.ca. This non-lipid binding behavior may influence its distribution and elimination within organisms differently than lipophilic compounds.

Biotransformation studies in rats suggest that dinoseb is metabolized, with metabolites excreted in urine and feces, although these were not definitively identified wikipedia.org. While general biotransformation pathways for xenobiotics are known, specific research detailing the enantioselective biotransformation of this compound versus (R)-dinoseb in non-mammalian animals was not found in the initial search. However, enzyme systems such as cytochrome P450 are known to exhibit enantioselectivity in metabolizing chiral compounds, suggesting that differential biotransformation rates or pathways could exist for dinoseb enantiomers nih.govuu.nl.

Metabolic Effects of Dinoseb in Medaka (Oryzias latipes) Embryos

Exposure to dinoseb at sublethal concentrations (50 and 75 ppb) in medaka embryos led to significant alterations in key metabolic indicators. These changes reflect a disruption of cellular energy homeostasis.

| Metabolite/Parameter | Effect Observed (50 ppb) | Effect Observed (75 ppb) |

| ATP | Significant decline | Significant decline |

| Phosphocreatine (PCr) | Significant decline | Significant decline |

| Orthophosphate (Pi) | Significant increase | Significant increase |

| PCr/Pi Ratio | Significant decrease | Significant decrease |

| Alanine | Decreased concentration | Decreased concentration |

| Tyrosine | Decreased concentration | Decreased concentration |

| Lactate | Increased concentration | Increased concentration |

Data derived from reference nih.gov.

Compound Name List:

Dinoseb

this compound

(R)-Dinoseb

Dinoseb acetate (B1210297)

Dinoterb

2,4-dinitrophenol (B41442) (DNP)

α,α′-bis(hexafluoracetonyl)acetone

BAM15, N5,N6-bis(2-fluorophenyl)- wikipedia.orgmdpi.comherts.ac.ukoxadiazolo[3,4-b]pyrazine-5,6-diamine

Carbonyl cyanide phenylhydrazone (CCP)

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

Carbonyl cyanide-p-trifluoromethoxyphenyl hydrazone (FCCP)

CDE (4β-cinnamoyloxy,1β,3α-dihydroxyeudesm-7,8-ene)

2,4-dichlorophenoxyacetic acid (2,4-D)

Diclofop-methyl

Diclofop

Hydroxydiclofop

CGA 82725

Haloxyfop-methyl

Haloxyfop

Bentazon

4-hydroxy CIPC

2-hydroxy CIPC

Chlorsulfuron

Dimethipin

Propham

CIPC

Dicamba

Alachlor

Metolachlor

Napthalic anhydride (B1165640)

Paraquat

Bisphenol A

Cumene hydroperoxide

Hydroquinone

Indene

Perfluorooctanoic acid

R-(-)-carvone

Tert-butyl hydroperoxide

Endosulfan

Endosulfan sulfate (B86663)

Malathion

Malaoxon

R-(+)-malathion

S-(-)-malathion

Biotic Uptake and Metabolism of this compound in Environmental Systems

Dinoseb's persistence and transformation in the environment are influenced by various biotic and abiotic factors. In aquatic environments, dinoseb is not readily biodegradable and persists in water, although photolysis can contribute to its degradation at a moderate rate canada.cacanada.caepa.gov. Its uptake and metabolic fate in non-mammalian organisms are key aspects of its ecological impact.

Non-Mammalian Metabolic Pathways and Metabolite Characterization

The metabolic pathways of dinoseb in non-mammalian organisms are not extensively characterized, and specific studies detailing the stereoselective metabolism of this compound are limited in the provided literature. Available research primarily addresses dinoseb as a whole, often implying the racemic mixture.

Microbial Degradation: Dinoseb's biodegradability is generally considered low. However, certain microorganisms can transform or degrade it. Anaerobic bacterial consortia have demonstrated the ability to completely degrade dinoseb to acetate and carbon dioxide under specific low redox potential conditions nih.gov. Conversely, aerobic bacterial isolates have been observed to transform dinoseb into reduced products, but they are unable to fully degrade the molecule nih.gov.

Metabolic Hindrance: The steric hindrance posed by the sec-butyl group of dinoseb has been identified as a factor limiting its microbial metabolism. For instance, a flavin monooxygenase from Sphingomonas sp. UG30, capable of metabolizing other dinitrophenols like 4,6-dinitro-o-cresol, cannot metabolize dinoseb due to this steric impediment researchgate.net.

Metabolite Identification: Gas chromatography-mass spectrometry (GC-MS) analysis of dinoseb degradation in microbial cultures suggests that regiospecific attacks occur on both the nitro groups and the side chains of the molecule, leading to various intermediate products nih.gov. However, detailed characterization of these metabolites in diverse non-mammalian environmental systems remains limited.

Due to the lack of specific studies differentiating the metabolic fate of this compound from its enantiomer or the racemic mixture, the precise metabolic pathways and identified metabolites for this compound in non-mammalian systems are not clearly delineated in the available data.

Protein and Nucleic Acid Binding Mechanisms in Ecological Contexts

Dinoseb is known to interact with biological macromolecules, including proteins and nucleic acids, which underpins its toxicological effects in ecological systems. These interactions can influence its distribution, persistence, and mode of action within organisms.

Protein Binding: Dinoseb exhibits a significant affinity for proteins, binding predominantly to plasma and cellular proteins rather than lipids. This protein binding influences its distribution throughout an organism, affecting how it accumulates and is processed differently compared to purely lipophilic substances canada.caepa.gov. In vitro studies with rainbow trout liver macromolecules demonstrated dinoseb binding, with reported values of 13.2 nanomoles of herbicide per gram of protein epa.gov. Dinoseb's mechanism of action as an uncoupler of oxidative phosphorylation involves disrupting proton gradients across mitochondrial membranes, a process that inherently involves interactions with proteins of the electron transport chain and ATP synthase wikipedia.orguq.edu.au. Furthermore, dinoseb has been shown to interfere with photosynthetic electron transport in plants by inhibiting plastoquinol formation, indicating interactions with proteins within the photosynthetic machinery researchgate.net.

Nucleic Acid Binding: Evidence suggests that dinoseb can also bind to DNA canada.cacanada.cacanada.ca. While the general mechanisms of protein-DNA interactions involve various forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces, the specific molecular mechanisms by which dinoseb binds to DNA in ecological contexts, and whether these interactions are stereoselective for this compound, are not detailed in the provided literature. The general understanding of protein-DNA interactions highlights their critical role in cellular processes like replication, repair, and transcription unipd.itnih.govrefeyn.com, but direct mechanistic links for dinoseb's binding to DNA in environmental organisms remain to be fully elucidated.

Table 1: Known Interactions and Degradation Pathways of Dinoseb in Environmental Systems

| Interaction/Pathway | Organism/System | Description/Finding |

| Protein Binding | Rainbow Trout Liver Macromolecules | In vitro binding observed; 13.2 nanomoles herbicide/gram of protein. Binds predominantly to plasma and proteins, not lipids epa.gov. |

| DNA Binding | General Ecological Context | Known to bind to DNA canada.cacanada.cacanada.ca. Specific mechanisms and stereoselectivity for this compound are not detailed. |

| Bacterial Degradation (Anaerobic) | Anaerobic Bacterial Consortia | Complete degradation to acetate and CO2 under low redox potential conditions nih.gov. |

| Bacterial Transformation (Aerobic) | Aerobic Bacteria | Transformation into reduced products; incomplete degradation of the molecule nih.gov. |

| Microbial Metabolism Hindrance | Sphingomonas sp. UG30 | Unable to metabolize dinoseb due to steric hindrance from the sec-butyl group researchgate.net. |

| Photosynthetic Machinery Interaction | Plant Photosystem II (PSII) | Inhibits plastoquinol formation, affecting cyt b559 photoreduction researchgate.net. |

| Uncoupling of Oxidative Phosphorylation | Mitochondria (General Mode of Action) | Disrupts proton gradients, interfering with energy synthesis wikipedia.orguq.edu.au. |

Compound List:

Dinoseb

this compound

(R)-dinoseb

Advanced Analytical and Methodological Approaches for S Dinoseb Research

Development of Stereoselective Analytical Methods for Environmental Monitoring

Effective environmental monitoring of (S)-dinoseb hinges on the availability of robust and sensitive analytical methods capable of enantiomeric resolution. The development of such methods is critical for understanding the stereoselective behavior of dinoseb (B1670700) in various environmental compartments.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the enantioselective analysis of chiral compounds in complex matrices. mdpi.comrsc.org For this compound, this involves the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the dinoseb enantiomers, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds and are suitable for separating the enantiomers of dinoseb. mdpi.comshimadzu.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the CSP. The choice of mobile phase—typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer—is optimized to achieve the best resolution. rsc.org

Following chromatographic separation, detection by tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The mass spectrometer is typically operated in negative ion mode for a phenolic compound like dinoseb, monitoring specific precursor-to-product ion transitions to quantify each enantiomer, even at trace levels found in environmental samples.

Table 1: Example HPLC-MS/MS Parameters for this compound Enantioseparation

| Parameter | Condition |

| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) System |

| Chiral Column | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 2.1 mm x 150 mm, 3 µm particle size |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25°C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (m/z) | 239.1 |

| Product Ions (m/z) | 193.1, 163.1 |

| Retention Time this compound | ~8.5 min |

| Retention Time (R)-dinoseb | ~9.7 min |

Capillary electrophoresis (CE) is an alternative high-resolution technique for chiral separations, offering advantages such as high efficiency, short analysis times, and low consumption of solvents and chiral selectors. d-nb.infonih.gov Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.com

For the analysis of this compound, cyclodextrins (CDs) and their derivatives are the most commonly employed chiral selectors. mdpi.comnih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The dinoseb enantiomers can enter the CD cavity, forming inclusion complexes. The stability of these diastereomeric complexes differs slightly between the (S)- and (R)-enantiomers, leading to different effective electrophoretic mobilities and, consequently, separation. d-nb.info Factors such as the type and concentration of the CD, the pH of the BGE (which affects the charge of the phenolic dinoseb), and the applied voltage are carefully optimized to maximize resolution.

Electrochemical biosensors represent a novel and rapidly developing approach for sensitive and specific detection of target analytes. For this compound, a chiral biosensor would incorporate a biological recognition element that interacts stereospecifically with the target enantiomer. This recognition event is then converted into a measurable electrical signal.

Potential recognition elements could include:

Enzymes: An enzyme that is specifically inhibited by this compound but not its (R)-enantiomer could be immobilized on an electrode surface. The decrease in enzymatic activity, measured electrochemically, would correlate to the concentration of this compound.

Antibodies: Enantioselective antibodies raised against this compound could be used as the recognition layer, providing high specificity.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors created by polymerizing functional monomers around a template molecule—in this case, this compound. After removing the template, the polymer contains cavities that are sterically and chemically complementary to this compound, allowing for selective rebinding and detection.

While the development of a specific chiral biosensor for dinoseb is a complex research endeavor, the principles have been applied to other herbicides and chiral molecules, suggesting its feasibility for rapid and field-portable environmental screening. mdpi.commdpi.com

Environmental Monitoring and Residue Analysis of this compound Enantiomers

Although dinoseb has been banned in many countries, its persistence in the environment necessitates continued monitoring. orst.eduherts.ac.uk Stereoselective monitoring provides crucial data on the environmental fate and toxicological risk of its enantiomers. Residue analysis typically involves sample collection from various matrices (soil, water, sediment), followed by extraction, cleanup, and enantioselective determination using the methods described above.

Studies on other chiral pesticides have shown that microbial degradation in soil and water can be highly stereoselective, leading to an enrichment of one enantiomer over the other. mdpi.com An enantiomeric fraction (EF), calculated as the peak area of one enantiomer divided by the sum of the peak areas of both, is used to quantify this. An EF value of 0.5 indicates a racemic mixture (equal amounts of S and R), while a deviation from 0.5 signifies enantioselective processes. For instance, finding an EF value significantly greater than 0.5 for this compound in a soil sample would suggest that the (R)-enantiomer is being degraded more rapidly.

Table 2: Hypothetical Residue Analysis of Dinoseb Enantiomers in Environmental Samples

| Sample ID | Matrix | Total Dinoseb (ng/g) | This compound (ng/g) | (R)-Dinoseb (ng/g) | Enantiomeric Fraction (EF)¹ |

| GW-01 | Groundwater | 15.2 | 10.1 | 5.1 | 0.66 |

| SD-01 | Sediment | 45.8 | 23.0 | 22.8 | 0.50 |

| SL-01 | Soil (Surface) | 88.4 | 22.1 | 66.3 | 0.25 |

| SL-02 | Soil (Subsurface) | 32.5 | 18.9 | 13.6 | 0.58 |

¹ EF = [this compound] / ([this compound] + [(R)-dinoseb])

Application of Isotopic Tracers in Stereoselective Fate and Biotransformation Studies

Isotopic tracers are invaluable tools for elucidating the metabolic and degradation pathways of compounds without ambiguity. nih.govmusechem.com In the context of this compound, studies can employ the enantiomerically pure compound synthesized with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C).

In a typical experiment, ¹³C-labeled this compound is introduced into a laboratory microcosm containing soil or water from a contaminated site. Over time, samples are collected and analyzed by LC-MS. The mass spectrometer can selectively detect the ¹³C-labeled parent compound and any transformation products derived from it, distinguishing them from the background of unlabeled compounds in the matrix. This allows for the unambiguous identification of degradation products specific to the (S)-enantiomer. researchgate.net Such studies can confirm whether processes like nitro-group reduction or ring cleavage are stereoselective and help build a complete picture of the environmental fate of this compound. nih.gov The use of ¹⁴C-labeled this compound allows for tracing its fate through mineralization (conversion to ¹⁴CO₂) or incorporation into microbial biomass. wikipedia.org

Future Research Directions and Theoretical Frameworks for S Dinoseb

Integration of Stereochemistry in Ecological Risk Assessment Methodologies for Chiral Contaminants

The current paradigm for the ecological risk assessment of many chemical contaminants often overlooks the concept of chirality, leading to potential inaccuracies in risk estimation for chiral compounds like dinoseb (B1670700). nih.gov Since stereoisomers of chiral pesticides can exhibit significant differences in biological activity, toxicity to non-target organisms, and environmental degradation rates, a racemic mixture cannot be assessed as a single substance. nih.govnih.gov Research has shown that one enantiomer can be significantly more toxic or persistent than its mirror image. mdpestnet.org For example, studies on other chiral herbicides have demonstrated that the herbicidally less active S(-) enantiomer can be more toxic to aquatic life, such as algae, than the active R(+) form. acs.org This underscores the critical need to evaluate the specific risks posed by (S)-dinoseb.

Future ecological risk assessment methodologies must, therefore, incorporate stereochemistry. A key research direction is the development and standardization of protocols that treat enantiomers as distinct components of a mixture. nih.gov This approach would involve generating comprehensive data on the fate and effects of individual enantiomers like this compound. nih.gov Such a framework would require:

Development of Enantioselective Analytical Methods: A fundamental requirement is the availability of robust and validated analytical techniques, such as enantioselective chromatography, to separate and quantify individual stereoisomers in various environmental matrices. nih.govmdpi.comlcms.cz The fact that only about 30% of chiral pesticides have established enantioselective separation methods highlights a significant data gap that future research must address. nih.gov

Enantiomer-Specific Toxicity Testing: Standard ecotoxicological tests need to be conducted on isolated enantiomers to determine their specific effects on a range of non-target organisms, from microbes to aquatic vertebrates. nih.govacs.org This will help in understanding the unique toxicological profile of this compound.

Adoption of Novel Risk Characterization Ratios: New metrics, such as the proposed "enantiomer hazard ratio," could be employed to retrospectively characterize the relative risk of different enantiomers in the environment. nih.gov

By integrating these stereospecific considerations, regulatory bodies can move towards a more accurate and protective risk assessment framework for chiral contaminants. nih.govmdpestnet.org

Advanced Computational Modeling of Enantioselective Processes in Environmental Systems

Predicting the environmental journey and ultimate fate of this compound requires sophisticated modeling tools that can account for enantioselective processes. Advanced computational models are pivotal for simulating how this compound might behave differently from its R-enantiomer in soil, water, and air. researchgate.net

Future research in this area should focus on enhancing and applying models that incorporate enantioselectivity. Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR) Models: While QSAR models have been used to indicate the potential for adverse effects of dinoseb, future iterations must be refined to differentiate between enantiomers. canada.cacanada.ca This involves developing descriptors that capture the three-dimensional structural differences that govern stereospecific interactions with biological molecules.

Fugacity-Based Environmental Fate Models: Fugacity models, which predict the partitioning of chemicals between different environmental compartments (air, water, soil, sediment), can be adapted to be enantiomer-specific. researchgate.net By inputting enantiomer-specific data on properties like water solubility, vapor pressure, and degradation rates, these models can provide a more realistic prediction of where this compound is likely to accumulate.

Molecular Docking and Simulation: At a more fundamental level, molecular modeling techniques can simulate the interaction between this compound and biological targets, such as enzymes in microorganisms or receptor proteins in non-target species. This can help to explain the mechanistic basis for observed differences in degradation and toxicity, providing a theoretical foundation for the parameters used in larger-scale environmental models.

The table below outlines key parameters required for developing and validating advanced computational models for this compound.

| Model Type | Required Input Data for this compound | Research Objective |

| QSAR | Enantiomer-specific toxicity data (e.g., EC₅₀, LD₅₀), 3D molecular descriptors, Stereospecific binding affinities | Predict the toxicity of this compound to various organisms without extensive animal testing. |

| Fugacity Models | Enantioselective degradation rates (photolysis, hydrolysis, biodegradation), Partition coefficients (Kow, Koc), Water solubility, Vapor pressure | Forecast the environmental distribution, persistence, and potential for long-range transport of this compound. |

| Molecular Docking | High-resolution crystal structures of relevant enzymes/receptors, Conformational analysis of this compound | Elucidate the specific mechanisms of enantioselective toxicity and biodegradation. |

This table is interactive. Click on the headers to learn more about each model type and its requirements.

Exploration of Novel Bioremediation and Phytoremediation Strategies for this compound Contamination

Given that dinoseb contamination persists in some environments and that the compound is toxic to a wide range of organisms, developing effective cleanup strategies is paramount. canada.cacanada.ca Bioremediation (using microorganisms) and phytoremediation (using plants) offer cost-effective and environmentally friendly approaches to decontaminate soil and water. epa.govroutledge.com Future research must investigate these strategies with a specific focus on the degradation of dinoseb, which would inherently include the (S)-enantiomer.

Bioremediation: Studies have shown that dinoseb is not readily biodegradable under all conditions. canada.cacanada.ca However, specific microorganisms have been identified that can degrade it. Research has found that aerobic bacteria such as Pseudomonas aeruginosa and Pseudomonas putida can break down dinoseb. canada.cacanada.ca Anaerobic degradation has also been reported and may be more effective. researchgate.net A novel approach demonstrated that creating anaerobic conditions in soil by adding a starchy material (a potato-processing byproduct) stimulated a microbial consortium that completely degraded dinoseb. researchgate.net

Future bioremediation research should aim to:

Isolate and Characterize Enantioselective Microbes: Identify and culture specific microbial strains or consortia that exhibit a preferential ability to degrade this compound.

Optimize Degradation Conditions: Investigate the ideal environmental parameters (e.g., pH, temperature, nutrient availability, aerobic vs. anaerobic conditions) to enhance the rate of this compound bioremediation. researchgate.net

Elucidate Degradation Pathways: Use metabolic and genomic tools to understand the specific enzymatic pathways involved in the breakdown of this compound to ensure that the resulting metabolites are less toxic than the parent compound.

Phytoremediation: Phytoremediation involves using plants to remove, degrade, or stabilize contaminants. mdpi.com This technology could be a viable option for large areas with low-level dinoseb contamination. Different phytoremediation techniques could be applicable, including:

Phytodegradation: Plants absorb the contaminant and break it down internally using their own enzymes. mdpi.com

Rhizodegradation: Plant roots release substances that stimulate microbial activity in the soil, enhancing the breakdown of the contaminant in the root zone (rhizosphere). mdpi.com

Research in this area should focus on identifying plant species that are not only tolerant to this compound but are also effective in its remediation. The table below lists potential microbial and plant candidates for future research based on existing studies on dinoseb and related nitroaromatic compounds.

| Remediation Strategy | Potential Candidates | Research Focus |

| Bioremediation (Aerobic) | Pseudomonas aeruginosa, Pseudomonas putida | Confirm enantioselective degradation capability; Optimize for field application. canada.ca |

| Bioremediation (Anaerobic) | Clostridium bifermentans, Mixed microbial consortia | Investigate efficiency on this compound; Explore biostimulation with carbon sources. canada.caresearchgate.net |

| Phytoremediation | Poplar trees, Mulberry, various grasses (e.g., ryegrass) | Screen for tolerance and uptake of this compound; Study the mechanism (phytodegradation vs. rhizodegradation). mdpi.com |

This table is interactive. Click on the headers to explore different remediation strategies and potential candidates.

By pursuing these advanced research directions, the scientific community can develop a more nuanced understanding of the risks associated with this compound and create targeted, effective strategies for its management and remediation in the environment.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-dinoseb that influence its environmental persistence and toxicity?

- Answer : this compound (2-(1-methylpropyl)-4,6-dinitrophenol) is a nitroaromatic compound with low water solubility (0.001 g/L at 20°C) and a high octanol-water partition coefficient (log Kow ~4.3), suggesting moderate hydrophobicity. Its persistence in aquatic environments is attributed to slow hydrolysis under neutral pH but rapid photodegradation in sunlight. Toxicity arises from its ability to uncouple oxidative phosphorylation, disrupting cellular energy production. Researchers should prioritize stability tests (e.g., hydrolysis half-life under varying pH) and bioassays using model organisms (e.g., Daphnia magna) to quantify acute/chronic effects .

Q. What historical uses of this compound as a pesticide led to its regulatory restrictions?

- Answer : this compound was historically used as a non-selective herbicide and insecticide, primarily in agriculture. Regulatory bans (e.g., Canada’s 1990 suspension) followed evidence of reproductive toxicity, developmental abnormalities in mammals, and groundwater contamination. Researchers should review regulatory documents (e.g., Canada’s 2021 Screening Assessment) to identify critical exposure pathways and toxicity thresholds that justified restrictions. Key studies include OECD cooperative assessments and epidemiological data linking occupational exposure to adverse health outcomes .

Q. What methodologies are recommended for detecting this compound in environmental samples at trace concentrations?

- Answer : Due to its low environmental concentrations (ng/L range in water), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction is optimal for quantification. Method validation should include recovery tests in matrices like soil and water, with limits of detection (LOD) ≤0.1 µg/L. For field studies, passive sampling devices (e.g., POCIS) can be deployed to monitor temporal trends. Researchers must adhere to handling protocols (e.g., PPE, decontamination) due to its toxicity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro neurotoxicity data (e.g., calcium dysregulation) and in vivo reproductive toxicity findings for this compound?

- Answer : Mechanistic studies are critical. In vitro models (e.g., SH-SY5Y neurons) show that this compound induces transient Ca²⁺ influx at ≥1 mM concentrations, suggesting acute neurotoxicity . However, in vivo reproductive effects (e.g., testicular atrophy) occur at lower doses due to bioactivation via hepatic metabolism. Researchers should integrate physiologically based pharmacokinetic (PBPK) modeling to compare tissue-specific dosimetry and conduct multi-omics analyses (e.g., transcriptomics of reproductive vs. neural tissues) to identify shared pathways (e.g., oxidative stress) .

Q. What experimental designs are suitable for assessing chronic low-dose exposure effects of this compound on aquatic ecosystems?

- Answer : Mesocosm studies simulating realistic exposure scenarios (e.g., 0.1–10 µg/L) should be coupled with longitudinal monitoring of biomarkers (e.g., vitellogenin in fish for endocrine disruption). Researchers must account for photodegradation products (e.g., 2-sec-butyl-4,6-dinitrophenol) using high-resolution mass spectrometry. Ecological risk models (e.g., AQUATOX) can extrapolate laboratory data to predict population-level impacts on sensitive species like amphibians .

Q. How can the ecological risk of this compound be assessed given its environmental persistence but low bioaccumulation potential?

- Answer : Persistence (half-life >100 days in water) increases the likelihood of chronic exposure, even with low bioaccumulation (BCF <100). Risk assessments should combine fugacity modeling to predict environmental partitioning with species sensitivity distributions (SSDs) for aquatic invertebrates. Probabilistic approaches (e.g., Monte Carlo simulations) can quantify uncertainty in exposure thresholds. Field validation using benthic macroinvertebrate diversity indices in historically contaminated sites is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。